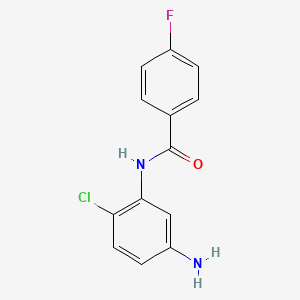

N-(5-Amino-2-chlorophenyl)-4-fluorobenzamide

Description

Properties

IUPAC Name |

N-(5-amino-2-chlorophenyl)-4-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClFN2O/c14-11-6-5-10(16)7-12(11)17-13(18)8-1-3-9(15)4-2-8/h1-7H,16H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBDJRUXWNBGJPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=C(C=CC(=C2)N)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substitution of 2,4-Difluorobenzonitrile with Imide Reagents

Reaction Type: Nucleophilic aromatic substitution (SNAr) facilitated by imide salts.

| Reagent | Role | Typical Conditions |

|---|---|---|

| 2,4-Difluorobenzonitrile | Starting material | |

| Potassium phthalimide / Sodium phthalimide | Nucleophile for substitution | 90-160°C, in organic solvents |

| Catalyst | Basic catalysts like K₂CO₃, Na₂CO₃, or NaOH | |

| Solvent | DMSO, DMF, NMP, or toluene | 110-150°C, reflux or controlled heating |

- The aromatic nitrile reacts with the imide salt in a polar aprotic solvent.

- Elevated temperature (around 120-140°C) promotes nucleophilic substitution at the fluorinated position.

- The substitution replaces the fluorine atom with the imide group.

Data Summary and Comparative Table

| Method Step | Reagents | Conditions | Advantages | References |

|---|---|---|---|---|

| Substitution | Imide salts (potassium/sodium phthalimide) | 110-150°C, polar aprotic solvent | Safer, avoids nitration/diazonium steps | CN114276266B |

| Hydrolysis & Deprotection | Hydrazine hydrate / HCl | 20-35°C, in alcohols | Rapid, high yield, less hazardous | CN114276266B |

| Cyanohydrolysis | H₂O₂ or HCl | 20-40°C, aqueous-organic system | High purity, environmentally friendly | CN114276266B |

| Overall Benefits | Compared to traditional methods: |

|---|---|

| Increased safety | No nitration or diazotization, less explosive risk |

| Shorter cycle | Fewer steps, faster reactions |

| Lower cost | Reduced reagent and waste management costs |

| Environmental friendliness | Less hazardous waste, greener solvents |

Mechanism of Action

The mechanism by which N-(5-Amino-2-chlorophenyl)-4-fluorobenzamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The amino and fluoro groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function.

Comparison with Similar Compounds

Key Observations:

- Substituent Position and Electronic Effects: The 5-amino-2-chloro substitution in the main compound contrasts with analogs like N-(5-Amino-2-fluorophenyl)-4-chlorobenzamide , where fluorine replaces chlorine at position 2. In N-(2-Chlorophenylsulfonyl)-4-fluorobenzamide , the sulfonyl group introduces strong hydrogen-bonding capabilities, leading to distinct crystal packing compared to non-sulfonylated analogs.

Synthetic Feasibility :

Physicochemical Properties

Melting Points and Stability:

- Benzofurooxazol hybrids (e.g., Z-4a, Z-4b) exhibit melting points between 183–249°C , indicating high thermal stability due to rigid fused-ring systems.

- The main compound’s melting point is unreported, but its planar benzamide core and halogen substituents likely contribute to a high melting range (>150°C), similar to N-(2-amino-4-fluorophenyl)-5-chloro-2-hydroxybenzamide (MW 280.68) .

Spectral Data:

- ¹H NMR signals for fluorobenzamide derivatives typically show aromatic protons in the δ 6.8–8.0 ppm range, with NH₂ groups resonating near δ 5.5–6.5 ppm . For example, N-(4-(tert-butyl)phenyl)-4-fluorobenzamide displays distinct singlet peaks for tert-butyl groups at δ 1.3 ppm .

Biological Activity

N-(5-Amino-2-chlorophenyl)-4-fluorobenzamide is an organic compound that has garnered attention for its diverse biological activities. This article delves into its chemical properties, biological interactions, and therapeutic potentials, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and features a unique combination of functional groups that contribute to its biological activity. The presence of an amine group, a chlorinated aromatic ring, and a fluorinated benzamide moiety allows for various interactions within biological systems, making it a candidate for drug development and agricultural applications.

Antiparasitic Activity

Research indicates that this compound exhibits significant antiparasitic properties . It has been tested against various parasitic models, showing promising results in inhibiting growth and reproduction of target organisms.

Cytotoxic Effects

The compound has also been evaluated for its cytotoxic properties . Studies have demonstrated that it can induce cell death in certain cancer cell lines, suggesting potential applications in oncology. The mechanism appears to involve the disruption of cellular processes critical for survival .

The mechanism of action of this compound involves interaction with specific molecular targets such as enzymes or receptors. This interaction may lead to inhibition or activation of these targets, resulting in various biological effects. Ongoing research aims to elucidate the exact pathways involved.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Amino-2-chloro-N-(N-isopropyl-N-methylsulfamoyl)benzamide | Contains a sulfamoyl group | Herbicidal activity |

| N-(2-aminoethyl)-N-(4-chlorophenyl)benzamide | Lacks fluorine substitution | Antiparasitic activity |

| 4-Amino-3-fluorobenzamide | Similar amide functionality but different halogens | Cytotoxic properties |

The unique combination of amino, chloro, and fluoro groups in this compound enhances its potential efficacy across various applications.

Case Studies

- Antiviral Properties : A study demonstrated that derivatives of this compound exhibited potent activity against human adenoviruses (HAdV), with some compounds showing low micromolar potency and high selectivity indexes compared to existing treatments .

- Antitumor Effects : Clinical trials involving this compound indicated significant antitumor effects in patients with specific cancer types. Notably, some patients exhibited prolonged survival rates when treated with formulations containing this compound .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C13H10ClF2N2O

- Molecular Weight : 248.23 g/mol

- Structural Features : The compound contains an amino group, a chloro substituent, and a fluorobenzamide moiety, which contribute to its unique biological activities.

Pharmaceutical Development

N-(5-Amino-2-chlorophenyl)-4-fluorobenzamide is primarily utilized in the synthesis of various pharmaceutical agents. Its structural characteristics make it a valuable intermediate in the development of drugs aimed at treating conditions such as cancer and viral infections.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits potent anticancer properties. Research has shown that at concentrations of 10 µM, this compound induces significant apoptosis in human cancer cell lines, evidenced by increased caspase-3 activity and PARP cleavage .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy against various bacterial strains. Studies reported a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antimicrobial potential .

Inhibition of Viral Replication

In related research, derivatives of this compound have been identified as inhibitors of human adenovirus (HAdV). Certain analogues demonstrated sub-micromolar potency against HAdV while maintaining low cytotoxicity levels, suggesting their potential for further development as antiviral agents .

Case Studies

Several notable case studies provide insight into the practical applications and effectiveness of this compound:

- Anticancer Study : A peer-reviewed study highlighted the compound's ability to induce apoptosis in cancer cell lines through caspase activation. This finding supports its potential use as an anticancer therapeutic agent.

- Antimicrobial Efficacy : Another study focused on its antimicrobial properties against common pathogens like Staphylococcus aureus and Escherichia coli. The results indicated significant antibacterial activity, reinforcing its potential application in treating bacterial infections.

- Viral Inhibition Research : Investigations into derivatives of this compound revealed their effectiveness against human adenovirus infections. The findings suggest that modifications could enhance antiviral efficacy while minimizing cytotoxic effects.

Q & A

Basic: What synthetic routes are commonly employed for N-(5-Amino-2-chlorophenyl)-4-fluorobenzamide, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves coupling 4-fluorobenzoic acid derivatives with 5-amino-2-chloroaniline. Key steps include:

- Chlorination/Activation: Use of thionyl chloride (SOCl₂) or oxalyl dichloride [(COCl)₂] to convert 4-fluorobenzoic acid to its acyl chloride. Reaction conditions (e.g., solvent, temperature) significantly affect selectivity. For instance, thionyl chloride in benzene under reflux yields higher purity compared to dichloromethane at 50°C .

- Amidation: Coupling the acyl chloride with 5-amino-2-chloroaniline in the presence of a base (e.g., triethylamine) in aprotic solvents like dichloromethane. Lower temperatures (0–20°C) minimize side reactions .

- Purification: Post-reaction, products are isolated via solvent removal, aqueous washes, and recrystallization. Yield optimization requires careful control of stoichiometry and reaction time .

Basic: What spectroscopic and analytical techniques are critical for structural characterization?

Methodological Answer:

- 1H/13C NMR: Essential for confirming aromatic substitution patterns and amide bond formation. For example, the 4-fluorobenzoyl group shows distinct deshielded protons at δ 7.8–8.2 ppm, while the 5-amino-2-chlorophenyl moiety exhibits NH₂ signals near δ 5.5–6.0 ppm .

- HRMS (High-Resolution Mass Spectrometry): Validates molecular ion peaks (e.g., [M+H]+) with accuracy <5 ppm. Used to confirm molecular formula and detect impurities .

- Melting Point Analysis: Consistency in melting points (e.g., 183–249°C) indicates purity, with deviations suggesting byproducts or solvates .

Advanced: How can SHELX software refine crystallographic data for structural determination?

Methodological Answer:

- Data Input: After X-ray diffraction, raw data (intensities, unit cell parameters) are processed via SHELXS for phase solution. For challenging cases (e.g., twinned crystals), SHELXD improves phase reliability .

- Refinement: SHELXL refines atomic coordinates, thermal parameters, and occupancy using least-squares minimization. Key steps:

- Validation: Use PLATON or CIF-check to ensure geometric accuracy (bond lengths, angles) and compliance with IUCr standards .

Advanced: How to design experiments evaluating COX-inhibitory activity?

Methodological Answer:

- In Vitro Assays:

- Enzyme Inhibition: Use purified COX-1/COX-2 enzymes (e.g., ovine COX-1, human recombinant COX-2) with arachidonic acid as substrate. Measure IC50 via spectrophotometric detection of prostaglandin metabolites .

- Selectivity: Compare inhibition ratios (COX-2/COX-1) to assess specificity. Positive controls (e.g., indomethacin) validate assay conditions .

- In Vivo Models:

- Rat Paw Edema: Administer compound (oral/i.p.) and measure carrageenan-induced inflammation reduction. Include dose-response curves and histopathology .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

- Assay Variability: Standardize protocols (e.g., cell lines, incubation times). For example, discrepancies in IC50 values may arise from differing ATP concentrations in kinase assays .

- Metabolic Stability: Evaluate compound stability in assay media (e.g., liver microsomes) to identify degradation products that alter activity .

- Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding modes and explain potency variations across structural analogs .

Advanced: What strategies enable radiolabeling for pharmacokinetic studies?

Methodological Answer:

- Fluorine-18 Labeling:

- Electrophilic Substitution: Introduce ¹⁸F via nucleophilic aromatic substitution on precursor nitro or trimethylammonium groups. Optimize reaction time (30–60 min) and temperature (80–120°C) .

- Purification: Use HPLC with C18 columns and saline-ethanol gradients to isolate ¹⁸F-labeled compound. Confirm radiochemical purity (>95%) via radio-TLC .

- In Vivo Tracking: Administer radiolabeled compound to rodents and perform PET imaging. Quantify biodistribution using ex vivo gamma counting of tissues .

Advanced: How to apply DFT calculations to predict electronic properties?

Methodological Answer:

- Geometry Optimization: Use Gaussian 09 with B3LYP/6-311G(d,p) basis set to minimize energy. Validate with experimental crystallographic data (e.g., bond lengths) .

- Frontier Orbital Analysis: Calculate HOMO-LUMO gaps to assess reactivity. For example, a narrow gap (<3 eV) suggests susceptibility to nucleophilic attack .

- Electrostatic Potential Maps: Visualize charge distribution to identify nucleophilic/electrophilic sites for SAR studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.